molecular formula C7H8BrClN2 B12831776 4-(Aminomethyl)-2-bromo-6-chloroaniline

4-(Aminomethyl)-2-bromo-6-chloroaniline

Cat. No.: B12831776
M. Wt: 235.51 g/mol
InChI Key: BSNVDGFHYHBCSZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-bromo-6-chloroaniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an aminomethyl group at the 4-position, a bromine atom at the 2-position, and a chlorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-bromo-6-chloroaniline can be achieved through several synthetic routes. One common method involves the bromination and chlorination of aniline derivatives followed by the introduction of the aminomethyl group. The reaction conditions typically involve the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-bromo-6-chloroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aniline derivatives.

Scientific Research Applications

4-(Aminomethyl)-2-bromo-6-chloroaniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of biochemical assays and as a probe in molecular biology studies.

    Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-bromo-6-chloroaniline involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the bromine and chlorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of halogens.

    2-Bromo-4-chloroaniline: Lacks the aminomethyl group but has similar halogen substitutions.

    4-(Aminomethyl)fluorescein: Contains a fluorescein moiety, making it useful as a fluorescent probe.

Uniqueness

4-(Aminomethyl)-2-bromo-6-chloroaniline is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the aminomethyl group, allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C7H8BrClN2

Molecular Weight

235.51 g/mol

IUPAC Name

4-(aminomethyl)-2-bromo-6-chloroaniline

InChI

InChI=1S/C7H8BrClN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,3,10-11H2

InChI Key

BSNVDGFHYHBCSZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Br)CN

Origin of Product

United States

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